3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1,2,4-oxadiazole
Uniqueness
3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and 2,3-dihydro-1,4-benzodioxin-6-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMIWFJIPKIZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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